7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride
Description
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride (CAS: 1956386-58-5) is a benzothiazepine derivative with a molecular weight of 231.74 g/mol (C${10}$H${14}$ClNOS) . Its free base form (CAS: 145903-31-7, molecular weight: 195.28 g/mol) serves as a core structure for bioactive molecules like JTV-519 and S107, which modulate ryanodine receptors (RyR2) in cardiac and skeletal muscle . The hydrochloride salt is typically stored under inert conditions at room temperature .
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILRHMIPALDQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956386-58-5 | |
| Record name | 1,4-Benzothiazepine, 2,3,4,5-tetrahydro-7-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956386-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
A notable advancement in synthesizing 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride, crucial for biologically active molecules like JTV-519 and S107, has been achieved. This process, starting from 4-methoxythiophenol, demonstrates a significant improvement over previous methods, achieving a 68% overall yield in just four steps through acyliminum cyclization. Another method involves the Pummerer Rearrangement with 7-(trifluoromethyl)dibenzo[b,e][1,4]-thiazepine-5(11H)-carboxaldehyde 10-oxide, leading to the formation of new thiazepine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and triazolo[4,3-d]benzo[b][1,4]thiazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits notable antimicrobial activity, with derivatives showing antibacterial and antifungal properties comparable to standard drugs like ciprofloxacin and fluconazole.
Medicine: Research into its anticonvulsant properties has revealed significant activity in various compounds, with some showing lower neurotoxicity compared to reference drugs like carbamazepine.
Industry: Its versatility in chemical transformations makes it valuable for producing novel derivatives with potential medicinal applications.
Mechanism of Action
The mechanism by which 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit fungal growth. The anticonvulsant properties are linked to its interaction with neurotransmitter receptors and ion channels in the nervous system.
Comparison with Similar Compounds
Substituent Variations in Benzo[f][1,4]thiazepines
Key structural differences among analogues lie in substituents at the C5 and C8 positions, which influence physicochemical and pharmacological properties.
Table 1: Substituents and Physical Properties of Selected Analogues
Key Observations :
Table 2: NMR and Mass Spectrometry Data
Pharmacological and Functional Analogues
Ryanodine Receptor Modulators:
- The target compound’s structural analogue 11a (bearing a cyclopropanol group) stabilizes RyR2, a property critical for treating calcium-related cardiac disorders .
- Diltiazem hydrochloride (CAS: 130606-60-9), a benzothiazepine with a 4-methoxyphenyl group, is a clinically approved L-type calcium channel blocker .
Oxygen vs. Sulfur Analogues :
- Tetrahydrobenzo[1,4]oxazepines (e.g., 5-substituted derivatives) exhibit reduced lipophilicity compared to sulfur-containing benzothiazepines, impacting membrane permeability and bioavailability .
Biological Activity
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride (CAS No. 1956386-58-5) is a heterocyclic compound with significant biological activity. Its unique structure, featuring a methoxy group attached to a thiazepine framework, suggests potential pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14ClNOS
- Molecular Weight : 231.74 g/mol
- Structure : The compound includes a benzodiazepine-like ring structure which contributes to its diverse biological activities.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell walls and inhibiting fungal growth through interference with cell membrane integrity and function.
- Anticonvulsant Effects : It has been shown to modulate neurotransmitter receptors and ion channels in the nervous system, which may contribute to its anticonvulsant properties. This interaction is crucial for managing seizure disorders .
- Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Biological Activity Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial and fungal growth | |
| Anticonvulsant | Reduces seizure frequency in animal models | |
| Neuroprotective | Protects against neuronal damage | |
| Anti-inflammatory | Decreases markers of inflammation |
Antimicrobial Studies
A study conducted on various strains of bacteria demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, indicating its potential as a therapeutic agent in treating infections.
Anticonvulsant Research
In a controlled study involving animal models of epilepsy, the administration of this compound resulted in a notable reduction in seizure frequency compared to the control group. The mechanism was hypothesized to involve modulation of GABAergic transmission, which is critical for maintaining neuronal excitability .
Neuroprotective Effects
Research focusing on neurodegenerative disease models indicated that the compound could mitigate oxidative stress-induced neuronal damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved behavioral outcomes in treated animals.
Q & A
Q. What are the standard protocols for synthesizing 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride, and how is its purity validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A modified Pictet-Spengler reaction has been employed for analogous tetrahydrobenzooxazepines, using starting materials like methoxy-substituted benzaldehydes and thio-containing amines under acidic conditions . Purification often combines column chromatography and recrystallization. Purity validation requires HPLC (≥95% purity threshold) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For crystalline derivatives, X-ray crystallography (e.g., PDB: 7UA1) provides definitive structural validation .
Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?
- Methodological Answer :
- NMR Spectroscopy : 2D-COSY and NOESY experiments resolve proton-proton coupling and spatial arrangements, critical for confirming the tetrahydrobenzo[f]thiazepine ring conformation .
- X-ray Crystallography : Resolves bond angles and dihedral angles in crystalline forms, as demonstrated for RyR2-bound analogs .
- Chromatography : Reverse-phase HPLC with UV detection monitors impurities, while LC-MS confirms molecular ion peaks .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : The compound’s structural analogs exhibit RyR2-stabilizing activity , preventing pathological Ca²⁺ leak in cardiac cells (IC₅₀ ~10–50 nM in RyR2-R2474S mutant assays) . Related benzodiazepine derivatives also show EGFR inhibitory activity (e.g., IC₅₀ = 0.36 μM for EGFR in HepG2 cells), suggesting potential cross-reactivity with kinase signaling pathways . Target identification typically involves radioligand binding assays or cryo-EM studies for receptor-channel interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., RyR2 stabilization vs. kinase inhibition)?
- Methodological Answer : Contradictions may arise from:
- Assay specificity : Use isogenic cell lines (e.g., RyR2 mutants vs. wild-type) to isolate target effects .
- Structural analogs : Compare substituent effects; the methoxy group’s electron-donating properties may favor RyR2 binding, while bulky side chains (e.g., cyclopropanol) alter selectivity .
- Dose-response profiling : Perform IC₅₀/EC₅₀ comparisons across multiple assays to identify off-target effects .
Q. What strategies optimize synthetic yield and scalability for this compound?
- Methodological Answer :
- Solvent optimization : Replace traditional solvents (e.g., DCM) with green solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce toxicity .
- Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) to enhance cyclization rates .
- Process intensification : Use flow chemistry for exothermic steps (e.g., ring closure) to improve heat dissipation and scalability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Core modifications : Introduce substituents at the 7-methoxy position (e.g., fluoro or ethynyl groups) to modulate lipophilicity and target binding .
- Scaffold hopping : Replace the thiazepine sulfur with oxygen (e.g., oxazepine analogs) to evaluate pharmacokinetic differences .
- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in RyR2 or EGFR active sites .
Key Considerations for Researchers
- Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional Ca²⁺ imaging) .
- Scalability : Prioritize gram-scale synthesis for in vivo studies, leveraging building blocks from Enamine Ltd or CymitQuimica .
- Safety : Handle hydrochloride salts with proper PPE due to potential irritancy (refer to SDS sheets for storage guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
